molecular formula C11H17F6N3O4S2 B1589716 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide CAS No. 350493-08-2

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1589716
CAS No.: 350493-08-2
M. Wt: 433.4 g/mol
InChI Key: UCCKRVYTJPMHRO-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is an ionic liquid, a type of molten salt that remains liquid at relatively low temperatures (below 100°C). This compound is known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These characteristics make it a valuable material in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is an ionic liquid . Ionic liquids are molten salts with melting points lower than 100 °C . They usually consist of a pair of organic cation and anion . The primary targets of this compound are the electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .

Mode of Action

The interaction of this compound with its targets results in high ionic conductivity . This property is crucial for its application in lithium/sodium ion batteries and dye-sensitized solar cells .

Biochemical Pathways

It is known that the compound plays a significant role in the conduction pathway of lithium/sodium ions in batteries and dye-sensitized solar cells .

Pharmacokinetics

Its high ionic conductivity suggests that it can readily interact with its targets .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its applications. In lithium/sodium ion batteries and dye-sensitized solar cells, the compound enhances ionic conductivity, improving the efficiency of these devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and humidity. For instance, its ionic conductivity may vary with temperature changes . One of the unique properties of ionic liquids like this compound is their high thermal stability, which allows them to function effectively in a wide range of temperatures .

Preparation Methods

The synthesis of 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-Butyl-2,3-dimethylimidazolium chloride with lithium bis(trifluoromethanesulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile, followed by purification steps to obtain the desired ionic liquid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can be compared with other ionic liquids such as:

  • 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
  • 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
  • 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

These compounds share similar properties but differ in their alkyl chain lengths and substitution patterns, which can influence their solubility, viscosity, and thermal stability. The unique combination of the butyl and dimethyl groups in this compound provides a balance of hydrophobicity and ionic conductivity, making it particularly suitable for specific applications .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-2,3-dimethylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.C2F6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCKRVYTJPMHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047930
Record name 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350493-08-2
Record name 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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